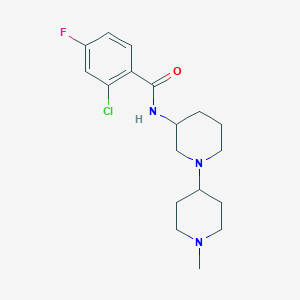![molecular formula C19H18F6N2 B6010219 1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)
1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as TFP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.4 g/mol.
科学研究应用
TFP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, TFP has been investigated as a potential drug candidate for the treatment of depression, anxiety, and schizophrenia. In neuroscience, TFP has been studied for its effects on the central nervous system and its potential as a tool for studying neurotransmitter systems. In materials science, TFP has been investigated for its potential use as a building block for the synthesis of novel materials.
作用机制
The exact mechanism of action of TFP is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. TFP has been shown to bind to the 5-HT1A and 5-HT2A receptors with high affinity, which may explain its potential antidepressant and anxiolytic effects. TFP has also been shown to bind to the D2 receptor with moderate affinity, which may explain its potential antipsychotic effects.
Biochemical and Physiological Effects:
TFP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems. TFP has been shown to increase the release of serotonin and dopamine in the prefrontal cortex, which may explain its potential antidepressant and anxiolytic effects. TFP has also been shown to decrease the release of dopamine in the striatum, which may explain its potential antipsychotic effects.
实验室实验的优点和局限性
TFP has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis methods. However, TFP also has some limitations, including its high cost and potential toxicity. Researchers should take caution when handling TFP and ensure that proper safety protocols are followed.
未来方向
There are several future directions for the study of TFP. One direction is the investigation of its potential as a drug candidate for the treatment of various psychiatric disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, TFP could be investigated for its potential use in materials science, such as the synthesis of novel organic semiconductors. Finally, the development of new synthesis methods for TFP could lead to more efficient and cost-effective production.
合成方法
TFP can be synthesized by several methods, including the reaction of 1-[2-(trifluoromethyl)benzyl]piperazine with 3-bromo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst. Another method involves the reaction of 1-[2-(trifluoromethyl)benzyl]piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid catalyst. Both methods have been reported to yield high purity TFP.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-3-6-16(12-15)27-10-8-26(9-11-27)13-14-4-1-2-7-17(14)19(23,24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAWNUNTJZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


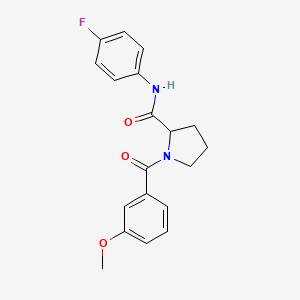
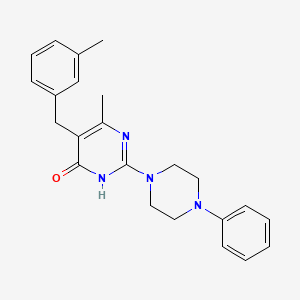
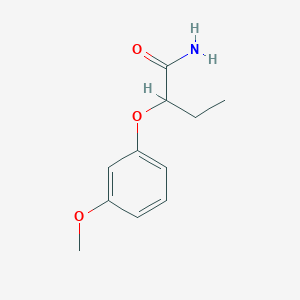
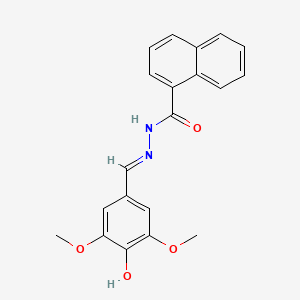
![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
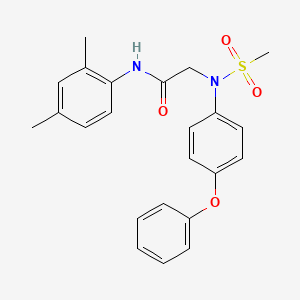
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B6010228.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)
